molecular formula C10H8N2O2 B2484946 8-Methylcinnoline-3-carboxylic acid CAS No. 1146294-36-1

8-Methylcinnoline-3-carboxylic acid

Cat. No.: B2484946
CAS No.: 1146294-36-1
M. Wt: 188.186
InChI Key: NGXBNUBKGNITKG-UHFFFAOYSA-N
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Description

8-Methylcinnoline-3-carboxylic acid is a high-purity chemical building block belonging to the cinnoline class of heterocyclic compounds. This compound features a carboxylic acid functional group at the 3-position and a methyl substituent at the 8-position of the cinnoline core, making it a valuable intermediate for advanced organic synthesis and medicinal chemistry research. Researchers utilize this scaffold for the design and development of novel molecules with potential biological activity. As a cinnoline derivative, this compound is part of a structurally interesting family of compounds that are subjects of ongoing investigation in various research fields. Cinnoline and quinoline cores are known for their versatility in drug discovery, and the specific substitution pattern on this molecule provides opportunities for further functionalization and derivatization. It can be used in metal-catalyzed cross-coupling reactions, amide coupling via the carboxylic acid group, or as a precursor for generating diverse compound libraries. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylcinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXBNUBKGNITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146294-36-1
Record name 8-methylcinnoline-3-carboxylic acid
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Synthetic Methodologies for 8 Methylcinnoline 3 Carboxylic Acid and Its Analogs

Foundational Cinnoline (B1195905) Ring Synthesis Approaches

Classical methods for cinnoline synthesis have been established for over a century and typically rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors. These foundational routes provide the basis for accessing a range of cinnoline derivatives.

The Richter cinnoline synthesis is a cornerstone method for preparing cinnoline derivatives. The reaction involves the diazotization of an o-aminoarylpropiolic acid, which subsequently undergoes intramolecular cyclization. drugfuture.com The initial discovery of cinnoline involved the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This product can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org

The mechanism is understood to proceed via the formation of a diazonium salt from the ortho-amino group. This is followed by an intramolecular attack of the acetylenic bond onto the diazonium cation, leading to the formation of the cinnoline ring. drugfuture.comthepharmajournal.com The success of the reaction is not dependent on the terminal carboxyl group, as hydroxycinnolines can also be obtained from the diazotization of o-nitrophenylacetylene following reduction. rsc.org To obtain a specifically substituted compound like 8-Methylcinnoline-3-carboxylic acid via this route, one would hypothetically start with 2-amino-3-methylphenylpropiolic acid. The diazotization and subsequent cyclization would be expected to yield 4-hydroxy-8-methylcinnoline-3-carboxylic acid, which would require further synthetic steps to remove the 4-hydroxy group.

A study on the thermal cyclization of 2-alkynylbenzenediazonium salts, which is the core of the Richter reaction, has shown that it is possible to synthesize 4-chloro- and 4-bromocinnolines in addition to the typically formed 4-hydroxycinnolines by adjusting reaction conditions. researchgate.net

Another classic organic reaction for synthesizing cinnolines is the Widman-Stoermer synthesis. wikipedia.org This method involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org The sodium nitrite is converted to nitrous acid and then to dinitrogen trioxide, which facilitates the formation of a diazonium salt that subsequently cyclizes. wikipedia.org

While the Widman-Stoermer reaction has been successfully applied in several cases, its utility is somewhat limited by the fact that it generally produces 4-arylcinnolines. rsc.org This characteristic restricts its direct application for the synthesis of cinnolines with a carboxylic acid at the 3-position, as seen in the target molecule. Adapting this methodology would require a starting α-vinyl-aniline with a precursor to the carboxylic acid group at the appropriate position on the vinyl substituent, which represents a significant deviation from the standard protocol.

The formation of the cinnoline ring through the cyclization of a diazotized ortho-substituted aniline (B41778) is a general and powerful strategy that encompasses the Richter and Widman syntheses as specific examples. thepharmajournal.comresearchgate.net The fundamental principle involves an electrophilic attack by the newly formed diazonium cation on a suitably positioned unsaturated carbon-carbon bond within the same molecule. thepharmajournal.com

The nature of the ortho substituent dictates the final substitution pattern of the resulting cinnoline. For the synthesis of cinnoline-3-carboxylic acids, the side chain must contain a latent or explicit carboxylic acid function. The Richter synthesis, using an o-aminoarylpropiolic acid, is a prime example of this strategy leading directly to a 3-carboxy-substituted cinnoline ring. drugfuture.comwikipedia.org

Advanced Synthetic Strategies for Cinnoline Carboxylic Acid Functionalization

Modern synthetic organic chemistry has introduced more sophisticated and versatile methods for constructing and functionalizing heterocyclic systems, including cinnolines. These advanced strategies often employ metal catalysis to achieve high efficiency and selectivity.

Transition metal-catalyzed reactions have emerged as powerful tools for forming C-C and C-N bonds, which are crucial for the synthesis of complex heterocyclic molecules. numberanalytics.com Several catalytic systems have been developed for the synthesis of cinnolines. nih.govrsc.org These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Key metal-catalyzed strategies include:

Copper-Catalyzed Cyclization : Ge's group reported a Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones for the formation of cinnolines. nih.govrsc.org

Rhodium-Catalyzed Annulation : Lin and coworkers developed a Rh-catalyzed redox-neutral annulation of azo and diazo compounds, which proceeds through a tandem C-H activation and C-N bond formation strategy. nih.govrsc.org

Palladium-Catalyzed Annulation : Pd-catalyzed annulation reactions have also been utilized as a synthetic approach to the cinnoline core. nih.govrsc.org

These advanced methods highlight the power of transition metal catalysis in forming the cinnoline ring system. nih.gov The choice of catalyst and starting material allows for the synthesis of variously substituted cinnolines.

Table 1: Overview of Selected Metal-Catalyzed Cinnoline Syntheses

Catalyst System Starting Materials Reaction Type General Product Citation
Copper N-methyl-N-phenylhydrazones Aerobic Intramolecular Dehydrogenative Cyclization Cinnolines nih.gov, rsc.org
Rhodium Azo and Diazo Compounds Redox-Neutral Annulation via C-H Activation Cinnolines nih.gov, rsc.org
Palladium N-phenylhydrazones or N-phenylazo compounds Annulation Cinnolines nih.gov, rsc.org

Beyond classical named reactions, novel intramolecular cyclization pathways continue to be developed. A notable example is a transition-metal-free intramolecular redox cyclization for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.govrsc.org This method is promoted by a simple base, CsOH·H₂O, in an ethanol/water solvent system. rsc.org

The proposed mechanism for this transformation involves several key steps:

An intramolecular redox reaction of 2-nitrobenzyl alcohol to form a 2-nitrosobenzaldehyde intermediate.

Condensation of the intermediate with benzylamine.

Isomerization of the resulting azo compound to a hydrazone.

Intramolecular cyclization.

Aromatization to yield the final cinnoline product.

This strategy demonstrates that complex heterocyclic systems can be constructed efficiently without the need for transition metals, relying instead on the inherent reactivity of the starting materials under specific conditions. nih.govrsc.org The electronic properties of substituents on the aromatic ring were shown to significantly influence the efficiency of this transformation, with electron-donating groups on the benzylamine component generally leading to good yields of the corresponding products. nih.govrsc.org

Multicomponent Reactions in the Synthesis of Cinnoline Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product, maximizing atom economy and procedural simplicity. rsc.org While the synthesis of quinoline (B57606) derivatives through various named MCRs is well-documented, the application of true MCRs for the cinnoline scaffold is less common. rsc.org However, several classical cinnoline syntheses can be considered convergent or MCR-like, as they construct the bicyclic system from multiple acyclic or monocyclic precursors in a sequential one-pot manner. rsc.org

A prominent example is the Japp-Klingemann reaction . This reaction involves the coupling of an aryl diazonium salt with a β-dicarbonyl compound or a related active methylene (B1212753) compound. The subsequent intramolecular cyclization of the resulting hydrazone onto the aromatic ring yields the cinnoline core. This process efficiently brings together an aromatic amine precursor (via the diazonium salt) and a three-carbon chain (from the active methylene compound) to form the heterocyclic ring. By carefully selecting the two components, specific substitution patterns on the final cinnoline product can be achieved. This method is particularly relevant for the synthesis of cinnoline-3-carboxylic acid derivatives.

ReactionReactant 1Reactant 2Key Feature
Japp-Klingemann ReactionAryl Diazonium SaltActive Methylene Compound (e.g., β-Ketoester)Convergent synthesis of the cinnoline core, often leading to C-3 functionalization.

Targeted Synthesis of this compound and Related Methylcinnolines

The targeted synthesis of this compound requires precise control over the introduction of substituents onto the cinnoline framework. Methodologies often focus on building the ring system from precursors that already contain the desired functionalities or can be easily converted to them.

Regioselective Introduction of the Methyl Group at C-8

The most direct and widely used strategy for ensuring the regioselective placement of a methyl group at the C-8 position of the cinnoline ring is to begin the synthesis with an aromatic precursor that already contains the methyl group in the required location. The starting material of choice is typically a derivative of o-toluidine (2-methylaniline).

Classical cinnoline ring-forming reactions, such as the Widman-Stoermer synthesis , are well-suited for this approach. rsc.orgrsc.org In this method, a diazotized o-alkenylaniline undergoes intramolecular cyclization. To produce an 8-methylcinnoline (B1613027), one would start with a derivative of 2-amino-3-methylstyrene or a related vinylic aniline. Similarly, the Borsche-Witte synthesis involves the cyclization of a diazonium salt derived from a 2-aminoaryl ketone or aldehyde. researchgate.net Starting this sequence with a 2-amino-3-methylacetophenone would lead directly to an 8-methyl-4-substituted-cinnoline. The presence of the methyl group ortho to the amino group in the precursor dictates its final position at C-8 in the fused bicyclic product.

PrecursorSynthetic RouteResulting Feature
2-Methylaniline (o-toluidine) derivativeWidman-Stoermer or Borsche-Witte SynthesisRegioselective placement of a methyl group at the C-8 position.
2-Amino-3-methylacetophenoneBorsche-Witte SynthesisForms an 8-methylcinnoline core.

Methodologies for Carboxylic Acid Moiety Incorporation at C-3

Incorporating a carboxylic acid group at the C-3 position is most effectively achieved during the ring-formation step. The Japp-Klingemann reaction is particularly powerful for this purpose. The reaction of a diazotized aniline with a β-ketoester, such as ethyl acetoacetate, or a malonic ester derivative, such as diethyl malonate, followed by acidic or basic workup to induce cyclization, directly installs an ester group at the C-3 position. researchgate.net

Another classical approach is the Richter cinnoline synthesis , where the cyclization of a diazotized o-aminophenylpropiolic acid yields a 4-hydroxycinnoline-3-carboxylic acid intermediate. wikipedia.org

Once the C-3 ester (e.g., ethyl 8-methylcinnoline-3-carboxylate) is formed, it can be readily converted to the final carboxylic acid through a simple hydrolysis reaction. This is typically achieved by heating the ester with an aqueous base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid. thieme-connect.de

MethodKey ReagentsIntermediate ProductFinal Step
Japp-Klingemann ReactionDiazonium Salt, β-Ketoester (e.g., Ethyl Acetoacetate)Cinnoline-3-carboxylate esterEster Hydrolysis
Richter Synthesiso-Aminophenylpropiolic acid4-Hydroxycinnoline-3-carboxylic acid-

Derivatization Strategies from Pre-existing Cinnoline Intermediates

While building the ring with the desired substituents is often most efficient, it is also possible to functionalize a pre-existing cinnoline ring.

Introduction of the C-3 Carboxylic Acid: If one starts with an 8-methylcinnoline intermediate, a carboxylic acid group can be introduced at the C-3 position through several methods. One approach is the oxidation of a C-3 precursor substituent, such as a methyl or acetyl group. For instance, a 3-acetyl-8-methylcinnoline could be oxidized to yield the target acid. Another strategy involves a halogen-metal exchange. A 3-bromo-8-methylcinnoline could be treated with an organolithium reagent (e.g., n-butyllithium) to generate a 3-lithio-cinnoline species, which can then be quenched with carbon dioxide (CO₂) to form the lithium salt of the carboxylic acid. Subsequent acidic workup would yield the final product.

Hydrolysis of a C-3 Ester: The most common derivatization is the final step in a longer synthetic sequence: the hydrolysis of a cinnoline-3-carboxylate ester to the corresponding carboxylic acid. This is a robust and high-yielding transformation. thieme-connect.de

Introduction of the C-8 Methyl Group: Introducing a methyl group regioselectively at the C-8 position of an existing cinnoline-3-carboxylic acid is significantly more challenging due to the directing effects of the heterocyclic nitrogen atoms and the deactivating nature of the carboxyl group. Modern C-H activation methodologies offer potential routes, but these are not yet standard procedures for cinnoline synthesis.

Synthesis via Hofmann Degradation of 4-Amino-8-methylcinnoline-3-carboxamide Precursors

The Hofmann degradation is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. rsc.org The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.

A proposed synthesis of this compound via the Hofmann degradation of a 4-amino-8-methylcinnoline-3-carboxamide precursor is chemically unfeasible for producing the target compound. The substrate for the Hofmann degradation is the C-3 carboxamide. The expected product of this reaction would be 3-amino-4-amino-8-methylcinnoline , resulting from the loss of the carbonyl group from the C-3 position and formation of a C-3 amino group. The reaction does not provide a pathway to a carboxylic acid. Therefore, this is not a viable synthetic route for the preparation of this compound.

Chemical Reactivity and Derivatization of 8 Methylcinnoline 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group at the 3-position of the cinnoline (B1195905) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, conversion to more reactive acylating agents, and salt formation.

Esterification Reactions and Synthesis of Ester Derivatives

The conversion of 8-methylcinnoline-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. One of the most common approaches is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of esters at room temperature. mdpi.com Another approach involves the alkylation of the carboxylate salt of this compound with an appropriate alkyl halide.

The synthesis of various ester derivatives of related quinoline-3-carboxylic acids has been reported, highlighting the feasibility of these transformations. For instance, ethyl 2-(halomethyl)quinoline-3-carboxylates have been used as precursors in the synthesis of more complex molecules. researchgate.net

Table 1: Representative Esterification Reactions

Reagent/CatalystReaction ConditionsProduct
Alcohol (e.g., Ethanol), H₂SO₄RefluxEthyl 8-methylcinnoline-3-carboxylate
Alcohol, DCC, DMAPRoom TemperatureCorresponding Ester
Alkyl Halide, BaseVariesCorresponding Ester

Amidation Reactions and Formation of Amide Derivatives

The carboxylic acid functionality of this compound can be readily converted into a wide range of amide derivatives. This transformation is of significant interest as amide bonds are prevalent in many biologically active molecules. The most direct method for amide formation is the thermal condensation of the carboxylic acid with an amine; however, this often requires high temperatures. mdpi.com

A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or by using coupling agents. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly effective for promoting amide bond formation. researchgate.net Similarly, the use of phosphorus trichloride (B1173362) has been reported to facilitate the condensation of 8-hydroxyquinoline-2-carboxylic acid with anilines. mdpi.com The synthesis of 8-aminoquinoline (B160924) amides of various carboxylic acids has been successfully demonstrated, often proceeding through the corresponding acyl chloride. researchgate.netmdpi.com

Table 2: Common Reagents for Amidation

Activating/Coupling AgentAmine SourceGeneral Conditions
Thionyl Chloride (for acid chloride formation)Primary or Secondary AmineTwo steps: 1. Reflux with SOCl₂ 2. Reaction with amine
HBTU, DIPEAPrimary or Secondary AmineRoom Temperature
EDCI, HOBtPrimary or Secondary AmineRoom Temperature
Zinc ChlorideHydrazineCatalytic

Conversion to Acid Chlorides and other Acylating Agents

For the synthesis of esters, amides, and other acyl derivatives under mild conditions, this compound can be converted into a more reactive acylating agent, most commonly an acid chloride. The reaction with thionyl chloride (SOCl₂) is a standard procedure for this transformation, often performed at reflux. chemicalbook.com Oxalyl chloride, in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this conversion and can often be carried out at room temperature.

The resulting 8-methylcinnoline-3-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, to yield the corresponding derivatives. The synthesis of 3-methyl-8-quinolinesulfonyl chloride from the corresponding sulfonic acid using reagents like bis(trichloromethyl) carbonate highlights a similar transformation on a related heterocyclic system. google.comchemicalbook.com

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. Treatment with inorganic bases such as sodium hydroxide (B78521) or sodium carbonate, or with organic bases like amines, will deprotonate the carboxylic acid to yield the corresponding 8-methylcinnoline-3-carboxylate salt. These salts often exhibit increased solubility in water compared to the parent carboxylic acid. The formation of a sodium salt of a related quinoline-3-carboxylic acid derivative has been demonstrated by hydrolysis of the corresponding ester with sodium hydroxide. quimicaorganica.org

Reactivity of the Cinnoline Heterocyclic System

The reactivity of the cinnoline ring system is influenced by the presence of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring, which are electron-withdrawing and deactivate the ring towards electrophilic attack. Consequently, electrophilic substitution reactions are more likely to occur on the benzenoid ring.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound is activated by the electron-donating methyl group at the 8-position and deactivated by the electron-withdrawing carboxylic acid group at the 3-position and the inherent electron-deficient nature of the cinnoline ring system. In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the activating group.

For the analogous quinoline (B57606) ring system, electrophilic substitution occurs preferentially at the 5- and 8-positions of the benzenoid ring. reddit.commasterorganicchemistry.com This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. reddit.com

In the case of this compound, the 8-position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl group, which are positions 7 and 5, respectively. However, the deactivating effect of the carboxylic acid group and the pyridazine ring will likely necessitate forcing conditions for these reactions to proceed. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen in the presence of a Lewis acid), and sulfonation (using fuming sulfuric acid).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s) (Predicted)
NitrationHNO₃, H₂SO₄5-Nitro-8-methylcinnoline-3-carboxylic acid and/or 7-Nitro-8-methylcinnoline-3-carboxylic acid
BrominationBr₂, FeBr₃5-Bromo-8-methylcinnoline-3-carboxylic acid and/or 7-Bromo-8-methylcinnoline-3-carboxylic acid
SulfonationSO₃, H₂SO₄8-Methyl-3-carboxy-cinnoline-5-sulfonic acid and/or 8-Methyl-3-carboxy-cinnoline-7-sulfonic acid

Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine component of the cinnoline nucleus is electron-deficient, a characteristic that makes it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C4 position, which is para to the N1 nitrogen and ortho to the N2 nitrogen. The presence of an electron-withdrawing carboxylic acid group at the C3 position further enhances the electrophilicity of the C4 carbon.

In cinnoline systems, a halogen atom, when present at the 4-position, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. For instance, the treatment of 4-chlorocinnoline (B183215) derivatives with various nucleophiles leads to the corresponding 4-substituted products. While specific studies on this compound are not extensively documented, parallels can be drawn from the reactivity of analogous heterocyclic systems like quinolines and pyridazines. quimicaorganica.orgwur.nl

The general mechanism for these substitutions involves the addition of a nucleophile to the electron-deficient ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.org The reaction rates and success are influenced by the nature of the nucleophile, the solvent, and the specific electronic environment of the cinnoline core.

Table 1: Examples of Nucleophilic Substitution on Related Heterocycles

Heterocycle Position of Leaving Group Nucleophile Product Reference
4-Chloro-8-methylquinolin-2(1H)-one 4 Hydrazine 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-6-phenylpyrimidine 4 Amide ion (KNH₂) 4-Amino-6-phenylpyrimidine wur.nl
4-Halogenopyridazines 4 Amide ion (KNH₂) 3- and 4-Aminopyridazines wur.nl

Reactivity at the Methyl Group (e.g., in 4-methylcinnoline, and potential parallels for 8-methyl)

The reactivity of a methyl group on a heteroaromatic ring is highly dependent on its position. For methyl groups at positions that are ortho or para to a ring nitrogen, the protons can be sufficiently acidic to be removed by a strong base. This generates a carbanion that can participate in various subsequent reactions.

A classic example is found in the chemistry of 4-methylcinnolines. rsc.org The methyl group at the C4 position is activated by the adjacent N1 atom. This activation allows the 4-methyl group to undergo condensation reactions with aldehydes, such as o-nitrobenzaldehyde, in the presence of a catalyst like anhydrous zinc chloride. rsc.org The formation of quaternary salts by reacting the cinnoline with alkyl iodides further demonstrates the activity of the 4-methyl group. rsc.org

Advanced Derivatization for Structural Complexity and Functionalization

To build upon the this compound scaffold, advanced synthetic methods are employed to introduce significant structural diversity, leading to complex biaryl structures and novel fused polycyclic systems.

Coupling Reactions for Biaryl and Fused Ring Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov To apply this to the cinnoline scaffold, a halogenated derivative is typically required as a coupling partner for an organometallic reagent, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an organosilane (Hiyama coupling). organic-chemistry.org

For this compound, strategic halogenation, likely at the C4 position via diazotization of a 4-amino precursor or other synthetic routes, would yield a key intermediate. This halo-cinnoline could then be coupled with a wide variety of aryl or heteroaryl boronic acids to generate a library of biaryl derivatives. These reactions are known for their high efficiency and broad functional group tolerance. nih.govorganic-chemistry.org

Annulation Reactions Leading to Polycyclic Cinnoline Derivatives (e.g., Imidazo[4,5-c]cinnolines, Triazepino[6,5-c]cinnolines)

Annulation, or ring-forming, reactions are crucial for synthesizing polycyclic systems with enhanced structural complexity and potentially novel biological activities. rsc.orgrsc.org The synthesis of fused heterocycles like imidazo[4,5-c]cinnolines can be envisioned by drawing parallels with the well-established synthesis of imidazo[4,5-c]quinolines. nih.govnih.gov

This synthetic strategy typically involves the introduction of a nitro group at the C4 position, followed by its reduction to an amine. The resulting 4-aminocinnoline-3-carboxylic acid derivative possesses two adjacent functional groups (an amine and a carboxylic acid or a derivative thereof) that are perfectly positioned for cyclization. For example, reaction of the 4-amino group with an orthoester after converting the C3-carboxylic acid to an amide would lead to the formation of the fused imidazole (B134444) ring.

General Synthetic Scheme for Imidazo[4,5-c]cinnoline:

Nitration: Introduction of a nitro group at the C4 position of the cinnoline ring.

Reduction: Reduction of the C4-nitro group to a C4-amino group.

Amidation: Conversion of the C3-carboxylic acid to a primary amide.

Cyclization: Reaction of the 3,4-diamino-substituted cinnoline intermediate with a one-carbon synthon (e.g., an orthoester or cyanogen (B1215507) bromide) to close the imidazole ring.

This approach offers a pathway to novel tricyclic systems derived from the this compound core. Similar strategies involving different cyclizing agents could potentially lead to other fused systems like triazepino[6,5-c]cinnolines.

Selective Functionalization of the Cinnoline Nucleus

Achieving regioselective functionalization is a key challenge in the synthesis of complex heterocyclic molecules. scilit.commdpi.comnih.gov For the cinnoline nucleus, modern synthetic methods like transition metal-catalyzed C-H activation offer a powerful strategy to introduce substituents at specific positions without pre-functionalization. chim.it

The directing group ability of the existing substituents (the C8-methyl and C3-carboxylic acid) and the inherent electronic properties of the N-heterocycle can be exploited to guide the installation of new functional groups. For example, the carboxylic acid at C3 could act as a directing group for ortho-C-H activation at the C4 position. Similarly, C-H functionalization could be directed to various positions on the benzo ring, influenced by the C8-methyl group. The use of quinoline N-oxides to direct functionalization is a common strategy, and similar activation of the cinnoline nitrogens could open up new avenues for selective reactions. mdpi.comorganic-chemistry.org

Analytical Methodologies for 8 Methylcinnoline 3 Carboxylic Acid and Its Synthetic Precursors

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 8-Methylcinnoline-3-carboxylic acid, enabling the separation of the target compound from its precursors, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC is commonly employed, where the polar nature of the carboxylic acid group dictates specific mobile phase conditions to achieve optimal retention and peak shape.

A typical HPLC method would involve a C18 stationary phase. Due to the acidic nature of the analyte, a mobile phase with a controlled pH is necessary to ensure consistent ionization and retention. A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. Gradient elution is often preferred to resolve compounds with a range of polarities that might be present in a crude sample, including less polar precursors and more polar degradation products.

Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Method validation would include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For related quinoline (B57606) carboxylic acids, HPLC methods have demonstrated high sensitivity and accuracy. sielc.comnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm and 320 nm
Expected Retention Time 8-12 minutes

This table presents a hypothetical but typical set of starting parameters for method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of carboxylic acids like this compound make direct GC analysis challenging. Therefore, a derivatization step is crucial to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester.

Analysis of synthetic precursors, which may be more volatile, might be amenable to direct GC analysis without derivatization.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatizing AgentDerivative FormedKey Characteristics
BSTFA Trimethylsilyl EsterHighly volatile, reaction is often rapid and quantitative.
Diazomethane Methyl EsterHighly efficient but is also toxic and explosive.
Methanol/BF3 Methyl EsterA common and effective method for esterification.

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like HPLC or GC, is an indispensable tool for the structural elucidation and sensitive detection of this compound. High-resolution mass spectrometry (HRMS), for instance with a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, which can confirm the elemental composition of the parent compound and its metabolites or degradation products. nih.gov

In HPLC-MS/MS, electrospray ionization (ESI) is a suitable ionization technique, likely in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion will generate a characteristic fragmentation pattern that can be used for structural confirmation and to differentiate it from isomers. The fragmentation of the cinnoline (B1195905) ring system would be a key diagnostic feature. ljmu.ac.uk

For trace analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer offers exceptional sensitivity and selectivity, making it ideal for detecting low levels of the compound in complex matrices.

Table 3: Predicted Mass Spectrometric Data for this compound

ParameterPredicted Value
Molecular Formula C10H8N2O2
Monoisotopic Mass 188.0586 g/mol
ESI Mode Negative
Precursor Ion [M-H]⁻ m/z 187.0513
Key Predicted Fragments Loss of CO2 (m/z 143.0611), fragments from cinnoline ring cleavage

These values are theoretical and would need to be confirmed by experimental data.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solution, provided that it is the only absorbing species or that the absorbance of other components is negligible at the chosen wavelength.

The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and calculating the concentration using the Beer-Lambert law (A = εbc). The λmax for this compound is expected to be in the UV region, characteristic of its aromatic cinnoline structure. To determine the molar absorptivity (ε), a calibration curve would be prepared using a series of solutions of known concentrations. This method is particularly useful for in-process monitoring during synthesis or for quick concentration checks of relatively pure samples.

Future Perspectives and Emerging Research Avenues in 8 Methylcinnoline 3 Carboxylic Acid Chemistry

Development of Eco-Friendly and Sustainable Synthetic Protocols

The future of synthesizing 8-Methylcinnoline-3-carboxylic acid is geared towards greener and more efficient methods that reduce environmental impact. Traditional synthetic routes are often energy-intensive and rely on hazardous reagents. Emerging research focuses on alternative strategies that prioritize sustainability.

One of the most promising approaches is the use of microwave-assisted synthesis. researchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields. researchgate.net For instance, the synthesis of various polyfunctionally substituted cinnolines has been achieved with high yields (86-93%) in just 20 minutes under controlled microwave heating. researchgate.net Another green approach involves the use of solid acid catalysts like Nafion® NR50, which is environmentally friendly and can be used with microwave irradiation to produce quinoline (B57606) derivatives, a related class of compounds. mdpi.com

Researchers are also exploring the use of novel, metal-free heterogeneous catalysts. For example, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been successfully used in the Friedländer synthesis of quinolines, offering a recyclable and efficient catalytic system under mild conditions. nih.gov The development of one-pot multicomponent reactions is another key area, allowing for the synthesis of complex molecules like dihydrocinnolinones in a single step, which simplifies procedures and minimizes waste. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Cinnoline (B1195905)/Quinoline Derivatives

MethodCatalyst/ConditionsAdvantagesReference
Conventional Mineral acids, high temperaturesEstablished procedures wikipedia.org
Microwave-Assisted Piperidine, DioxaneRapid reaction times, high yields researchgate.net
Solid Acid Catalyst Nafion® NR50, MicrowaveEnvironmentally friendly, reusable catalyst mdpi.com
Metal-Free Catalyst g-C3N4-CO-(CH2)3-SO3HRecyclable, mild reaction conditions nih.gov
One-Pot Reaction Hydrazine hydrateProcedural simplicity, reduced waste researchgate.net

Exploration of Novel Derivatization and Functionalization Strategies

To unlock the full potential of this compound, researchers are exploring new ways to modify its structure. These modifications, or derivatizations, can fine-tune the molecule's properties for various applications. The precise and selective introduction of different functional groups can significantly expand the chemical space and enhance the pharmacological or material properties of the resulting compounds. rsc.org

A major focus is on C-H bond functionalization. semanticscholar.org This strategy allows for the direct attachment of new chemical groups to the carbon-hydrogen bonds of the cinnoline core, which is an efficient way to create a diverse library of derivatives. rsc.orgsemanticscholar.org For related quinoline scaffolds, transition metal catalysis is a key tool for achieving this, allowing for high regioselectivity. semanticscholar.org

Beyond the core, the carboxylic acid group at the 3-position is a prime site for derivatization. It can be converted into a wide range of functional groups, including esters, amides, and hydrazones, each imparting different chemical characteristics. For example, substituted cinnoline-3-carboxamides have been synthesized and investigated for their biological activities. nih.govresearchgate.net The synthesis of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives highlights how modifications can be made at various positions on the heterocyclic ring system to develop compounds with specific inhibitory functions. mdpi.com

Integration of Computational Design in Synthetic Route Planning

Modern chemical synthesis is increasingly benefiting from the integration of computational tools. For a molecule like this compound, in silico techniques can accelerate the design and optimization of synthetic pathways and predict the properties of new derivatives before they are ever made in a lab. nih.gov

Molecular docking is a powerful computational method used to predict how a molecule will bind to a specific target protein. nih.govnih.gov This is crucial for designing new therapeutic agents. By simulating the interaction between a designed cinnoline derivative and its biological target, researchers can estimate its potential efficacy and guide which derivatives are most promising to synthesize. nih.gov For example, docking studies on novel cinnoline derivatives have been used to identify potential inhibitors of tubulin polymerization. nih.gov

Beyond predicting biological activity, computational chemistry helps in understanding reaction mechanisms and planning synthetic routes. researchgate.net ADMET (absorption, distribution, metabolism, excretion, and toxicity) property modeling can predict the pharmacological profile of a designed molecule, helping to identify candidates with good bioavailability and minimal toxicity early in the drug discovery process. nih.gov This computational pre-screening saves significant time and resources by focusing laboratory efforts on the most promising candidates. researchgate.net

Potential for Integration in Advanced Material Science Applications

While much of the research on cinnolines has been in medicinal chemistry, there is growing interest in their application in material science. researchgate.netijper.org The fused heterocyclic ring system of cinnoline gives it unique electronic and photophysical properties that can be exploited in the development of advanced materials. researchgate.net

Cinnoline derivatives have been investigated for their potential as luminescent reagents and in the creation of optical materials. researchgate.net The ability of these molecules to absorb and emit light makes them candidates for use in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The specific functional groups attached to the cinnoline core can be tailored to tune the color and efficiency of the light emission.

Furthermore, the rigid, planar structure of the cinnoline system is conducive to forming organized molecular assemblies, which is a key requirement for many electronic materials. As research continues, the integration of this compound and its derivatives into polymers or as standalone components could lead to new functional materials with applications in electronics and photonics.

Q & A

Basic: What synthetic routes are optimal for producing 8-methylcinnoline-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of cinnoline-carboxylic acid derivatives typically involves multi-component condensation reactions or lactamization strategies. For example, PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors is a validated method for analogous compounds, achieving yields >75% under reflux conditions (90–110°C, 6–8 hours) . Optimization may include solvent selection (e.g., ethanol or DMF), stoichiometric adjustments of benzaldehyde derivatives, and controlled heating rates to minimize side products. Multi-step protocols, such as nitro-group reduction followed by cyclization, are also effective .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Methodological Answer:
Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm methyl and carboxyl group positions, and FT-IR for carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) resolves impurities, as demonstrated for structurally related quinoline-carboxylic acids .

Basic: What purification strategies mitigate challenges like residual solvents or byproducts?

Methodological Answer:
Recrystallization from ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials. For persistent byproducts (e.g., nitro-reduction intermediates), column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:2) achieves >95% purity. Impurity profiling via LC-MS/MS identifies trace contaminants, such as chlorinated analogs, which require gradient elution optimization .

Advanced: How do structural modifications (e.g., methyl group position) influence bioactivity in SAR studies?

Methodological Answer:
Comparative SAR studies show that methyl group placement at position 8 enhances steric hindrance, reducing binding affinity to bacterial topoisomerases compared to 6- or 7-methyl analogs. For example, 8-methyl derivatives exhibit 2–3-fold lower MIC values against E. coli (32 µg/mL vs. 16 µg/mL for 7-methyl analogs). Docking simulations (AutoDock Vina) and X-ray crystallography of enzyme complexes are critical for validating these trends .

Advanced: What computational approaches predict binding interactions with biological targets?

Methodological Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic interactions between the carboxyl group and target residues (e.g., His-457 in Staphylococcus aureus FabI). Pharmacophore mapping (Schrödinger Suite) identifies hydrogen-bond donors/acceptors critical for antibacterial activity, as seen in quinoline-carboxylic acid cocrystals .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate with reference strains (e.g., Pseudomonas aeruginosa ATCC 27853). For inconsistent cytotoxicity data (e.g., IC50 ranges of 10–50 µM), employ orthogonal assays (MTT, Annexin V/PI staining) and control for pH sensitivity, as carboxyl groups protonate in acidic microenvironments .

Advanced: What strategies improve aqueous solubility without compromising stability?

Methodological Answer:
Cocrystallization with coformers like salicylic acid (1:1 molar ratio) enhances solubility 3–5-fold via hydrogen bonding between the carboxyl and hydroxyl groups. Lyophilization from tert-butanol/water mixtures produces stable amorphous solid dispersions. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) with XRD and DSC .

Advanced: How can metabolic stability in hepatic microsomes be assessed?

Methodological Answer:
Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at timed intervals (0–60 min) and analyze via LC-MS/MS. Use propranolol as a control. For CYP450 inhibition, screen isoforms 3A4 and 2D6 with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Advanced: What multi-step synthetic pathways enable late-stage functionalization?

Methodological Answer:
A three-step sequence is effective: (1) Suzuki coupling to introduce aryl groups at position 2, (2) Heck reaction for vinyl substitutions, and (3) carboxylation via CO2 insertion under palladium catalysis. Protect the carboxyl group as a methyl ester during steps 1–2, then hydrolyze with LiOH/THF/H2O (80% yield) .

Advanced: How are analytical methods validated for quantifying degradation products?

Methodological Answer:
Validate HPLC methods per ICH Q2(R1):

  • Linearity : R² ≥0.999 over 50–150% of target concentration.
  • Accuracy : Spike recovery 98–102% for forced degradation samples (acid/heat/oxidative stress).
  • Precision : ≤2% RSD for intraday/interday replicates.
  • LOQ : ≤0.1% for hydrolyzed byproducts (e.g., 8-methylcinnoline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.